(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride
CAS No.: 158980-44-0
Cat. No.: VC4084108
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158980-44-0 |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 |
| IUPAC Name | (2R,3R)-3-phenylazetidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO2.ClH/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7;/h1-5,8-9,11H,6H2,(H,12,13);1H/t8-,9+;/m0./s1 |
| Standard InChI Key | CHGOFZUREKOAOZ-OULXEKPRSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](N1)C(=O)O)C2=CC=CC=C2.Cl |
| SMILES | C1C(C(N1)C(=O)O)C2=CC=CC=C2.Cl |
| Canonical SMILES | C1C(C(N1)C(=O)O)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound’s trans-configuration is critical, as stereochemistry profoundly influences its biological activity. Key structural elements include:
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Azetidine ring: A four-membered saturated heterocycle containing one nitrogen atom, which imposes significant ring strain and conformational rigidity compared to larger cyclic amines like pyrrolidine .
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Phenyl group: Positioned at the 3-carbon of the azetidine ring, this aromatic moiety enhances lipophilicity and may participate in π-π interactions with biological targets .
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Carboxylic acid: The 2-position carboxylic acid group enables hydrogen bonding and ionic interactions, mimicking natural amino acids like glutamate or proline .
The hydrochloride salt form improves aqueous solubility, a property essential for in vitro and in vivo studies .
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of (2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride follows stereocontrolled routes to ensure enantiomeric purity. A representative strategy involves:
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Chiral Pool Starting Material: Use of (R)-phenylglycinol to establish the stereochemical configuration at the 2- and 3-positions .
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Cyano Azetidine Formation: Cyclization reactions to construct the azetidine ring, followed by functional group transformations (e.g., esterification, oxidation) .
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Deprotection and Salt Formation: Acidic cleavage of protective groups (e.g., tert-butyl carbamate) and subsequent treatment with hydrochloric acid to yield the hydrochloride salt .
A critical step is the oxidation of intermediates to introduce the carboxylic acid moiety without epimerization. For example, sodium periodate and ruthenium chloride catalyze the oxidation of benzyl-protected precursors to carboxylic acids .
Analytical Characterization
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Optical Rotation: The enantiomerically pure compound exhibits specific optical rotations, e.g., (c = 0.06, H₂O), confirming its stereochemical integrity .
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Spectroscopic Data:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 189–190°C | |
| Solubility (Water) | High (due to hydrochloride) | |
| LogP (Predicted) | 1.2 | |
| pKa (Carboxylic Acid) | ~2.5 |
The hydrochloride salt’s hygroscopic nature necessitates storage under anhydrous conditions .
Pharmacological Activity
NMDA Receptor Modulation
(2R,3R)-3-Phenylazetidine-2-carboxylic acid hydrochloride shares structural similarities with azetidine-2,3-dicarboxylic acid (ADC), a known NMDA receptor agonist . Key findings include:
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Receptor Subtype Selectivity: Analogous trans-ADC enantiomers exhibit preferential activity at NR1/NR2D receptors (EC₅₀ = 50 μM), with 9.4-fold higher potency compared to NR1/NR2A .
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Binding Affinity: The trans-configuration enhances affinity for NMDA receptors (Kᵢ = 10 μM for L-trans-ADC) , suggesting that the phenyl group in (2R,3R)-3-phenylazetidine-2-carboxylic acid may further modulate interactions.
Misincorporation into Proteins
Like azetidine-2-carboxylic acid, this compound may act as a proline analog, incorporating into proteins and disrupting folding . Such misincorporation is linked to toxicity and teratogenicity in humans .
Applications and Future Directions
Medicinal Chemistry
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Neurological Disorders: Potential as an NMDA receptor modulator for treating epilepsy or neurodegenerative diseases .
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Conformational Studies: Tool compound for probing protein-ligand interactions due to its rigid azetidine core .
Synthetic Challenges
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